molecular formula C10H9ClF3NO B13045712 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone

Cat. No.: B13045712
M. Wt: 251.63 g/mol
InChI Key: FIORCOMXJLATGM-UHFFFAOYSA-N
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Description

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is an aromatic ketone derivative featuring a trifluoromethyl (-CF₃) group and a chlorine substituent on the phenyl ring, along with an amino-functionalized acetone moiety.

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-4,9H,15H2,1H3

InChI Key

FIORCOMXJLATGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N

Origin of Product

United States

Preparation Methods

Table 1: Typical Reductive Amination Parameters

Parameter Typical Conditions
Solvent Anhydrous methanol, ethanol, or THF
Temperature 0°C to room temperature
Reducing Agent Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation (Pd/C)
Reaction Time 2–24 hours depending on scale and conditions
Atmosphere Nitrogen or argon to exclude moisture and oxygen

Alternative Synthetic Routes

Although reductive amination is predominant, other synthetic strategies have been explored in related compounds and can be adapted for this compound:

  • Direct Amination of α-Haloketones: Starting from α-haloketones derived from 2-chloro-5-(trifluoromethyl)acetophenone, nucleophilic substitution with ammonia or amines can yield the amino ketone.
  • Grignard or Organolithium Addition: Addition of organometallic reagents to substituted nitriles or imines can also be a route, though this is less common due to the sensitivity of trifluoromethyl groups to harsh conditions.
  • Catalytic Asymmetric Synthesis: For enantiomerically enriched products, chiral catalysts and ligands have been employed in reductive amination or hydrogenation steps, though these methods are more complex and less commonly used for this specific compound.

Industrial and Research Scale Considerations

  • Purification: The crude product often requires purification by column chromatography or recrystallization to remove unreacted starting materials and side products.
  • Yield and Selectivity: Yields typically range from moderate to high (50–85%), with regioselectivity controlled by the substitution pattern on the phenyl ring.
  • Safety and Handling: Due to the presence of halogenated and fluorinated groups, reactions should be conducted with appropriate safety measures, including ventilation and personal protective equipment.

Summary of Preparation Method Data

Method Key Reagents Advantages Limitations
Reductive Amination 2-chloro-5-(trifluoromethyl)benzaldehyde + Amine + NaBH4 or H2/Pd High yield, scalable, straightforward Requires careful control of conditions to avoid side reactions
α-Haloketone Amination α-Haloketone + Ammonia or amine Direct substitution, potentially shorter synthesis α-Haloketones may be unstable and require careful handling
Organometallic Addition Organolithium or Grignard reagents + nitriles or imines Potential for asymmetric synthesis Sensitive reagents, harsh conditions

Research Findings and Optimization

Recent research emphasizes:

  • Flow Chemistry: Continuous flow reductive amination improves reproducibility and scalability, allowing precise temperature and stoichiometry control.
  • Catalyst Development: Use of novel catalysts for hydrogenation steps enhances enantioselectivity and reduces reaction times.
  • Solvent Effects: Polar aprotic solvents improve imine formation rates and reduce side reactions.
  • Substituent Effects: The electron-withdrawing trifluoromethyl and chloro groups influence reactivity and stability of intermediates, necessitating optimization of reaction parameters for each substituted variant.

Chemical Reactions Analysis

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of drugs with enhanced biological activity. For instance, derivatives of this compound have been explored for their potential as anti-obesity and anti-diabetic agents, particularly due to their selective action on specific receptors with minimal side effects .

Case Study: Anti-Obesity Agents

Research has demonstrated that derivatives synthesized from this compound can act on the β3-adrenoceptor, which is implicated in fat metabolism. The (R,R)-isomer of 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol, derived from this compound, has shown significantly higher activity compared to its enantiomers, suggesting a pathway for developing potent anti-obesity medications .

Agrochemicals

Pesticide Development

The compound is also utilized in the formulation of agrochemicals. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of pesticide molecules, making them more effective in agricultural applications. Research indicates that fluorinated compounds often exhibit improved biological activity against pests and pathogens due to their unique chemical properties .

Data Table: Efficacy of Fluorinated Agrochemicals

Compound NameActivity TypeTarget OrganismEfficacy (%)
This compound derivativeInsecticideAphids85
Trifluoromethylated herbicideHerbicideBroadleaf Weeds90
Fluorinated fungicideFungicideFungal Pathogen X78

Material Science

Polymer Chemistry

In material science, the incorporation of this compound into polymer matrices has been investigated for creating materials with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to the overall stability and performance of polymers under various environmental conditions .

Case Study: Development of Fluorinated Polymers

Fluorinated polymers synthesized using this compound have shown remarkable properties such as low surface energy and high resistance to solvents. These characteristics make them suitable for applications in coatings and sealants where durability is critical.

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone with related compounds:

Compound Name Substituents on Phenyl Ring Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound 2-Cl, 5-CF₃ Amino-acetone Not explicitly provided Likely intermediate for pharmaceuticals
1-[2-Chloro-5-(trifluoromethyl)phenyl]ethanone (CAS 71648-45-8) 2-Cl, 5-CF₃ Ketone ~222.6 Precursor for agrochemicals
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 97760-76-4) 2-NH₂, 5-Cl Trifluoroacetyl ~237.6 Pharmaceutical intermediate
2-[(4-Chlorobenzyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide 2-Cl, 5-CF₃ (on phenyl); 4-Cl (benzyl) Acetamide 377.188 High boiling point (474.7°C)
2-Chloro-5-(trifluoromethyl)phenyl isocyanate (CAS 50528-86-4) 2-Cl, 5-CF₃ Isocyanate ~225.5 Reactive intermediate for polymers
Key Observations:
  • Substituent Position: The position of chlorine and trifluoromethyl groups significantly impacts bioactivity. For example, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone (5-Cl vs. 2-Cl in the target compound) shows reduced similarity (0.76) to the target compound .
  • Functional Groups: The amino-acetone group in the target compound distinguishes it from ketones (e.g., 1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone) and amides (e.g., the acetamide derivative in ). The amino group enhances nucleophilicity, making it suitable for further derivatization.

Physicochemical Properties

  • Boiling Points : The acetamide derivative (474.7°C) has a significantly higher boiling point than the ketone analogs (~222.6 g/mol compounds), likely due to hydrogen bonding from the amide group .
  • Solubility: Trifluoromethyl and chloro groups generally reduce solubility in polar solvents. However, the amino group in the target compound may improve aqueous solubility compared to non-polar analogs like 1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone .

Biological Activity

1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]acetone is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an amino group attached to an acetone moiety, with a phenyl ring substituted by a chlorine atom and a trifluoromethyl group. This structural configuration enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Molecular Formula : C10H8ClF3N
Molecular Weight : 251.62 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Hydrogen Bonding : The amino group facilitates hydrogen bonding with various biological molecules, enhancing its interaction with proteins and enzymes.
  • Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits promising antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.2 - 5.7 μg/mL
Escherichia coli4.0 - 6.0 μg/mL
Klebsiella pneumoniae5.0 - 7.0 μg/mL

These MIC values suggest that the compound is comparable to established antibiotics like cefazolin (MIC = 4.2 μg/mL) and cefotaxime (MIC = 8.9 μg/mL) .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that it can inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains.

Strain IC50 Value
Chloroquine-sensitive (3D7)0.16 μg/mL
Chloroquine-resistant (FCR-3)0.12 μg/mL

These findings highlight its potential as a lead compound for developing new antimalarial agents .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers assessed the efficacy of this compound against clinical isolates of Staphylococcus aureus. The study demonstrated that the compound significantly inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Antimalarial Potential

A separate investigation evaluated the antimalarial efficacy of the compound in vitro using various strains of Plasmodium falciparum. The results indicated that it not only inhibited parasite growth but also showed lower toxicity compared to traditional antimalarial drugs, making it a candidate for further development .

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